molecular formula C8H10N2O3 B1414577 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid CAS No. 1378598-94-7

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid

Cat. No.: B1414577
CAS No.: 1378598-94-7
M. Wt: 182.18 g/mol
InChI Key: UAAOBFARBAOOTB-UHFFFAOYSA-N
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Description

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at the 5-position, an ethyl group at the 2-position, and a carboxylic acid group at the 4-position of the imidazole ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. Subsequent acetylation and carboxylation steps are carried out to introduce the acetyl and carboxylic acid groups, respectively.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of this compound derivatives with oxidized side chains.

    Reduction: Formation of alcohol derivatives of the original compound.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

    2-Ethyl-4-methylimidazole: Similar structure but with a methyl group instead of an acetyl group.

    4-Acetyl-2-methylimidazole: Similar structure but with a methyl group instead of an ethyl group.

    5-Acetylimidazole: Lacks the ethyl group at the 2-position.

Uniqueness: 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid is unique due to the specific combination of functional groups attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-acetyl-2-ethyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-5-9-6(4(2)11)7(10-5)8(12)13/h3H2,1-2H3,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAOBFARBAOOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid
Reactant of Route 2
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid
Reactant of Route 3
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid
Reactant of Route 4
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid
Reactant of Route 5
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid
Reactant of Route 6
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid

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